2-Amino-2-cyclobutylethan-1-ol hydrochloride 2-Amino-2-cyclobutylethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955516-27-4
VCID: VC8425727
InChI: InChI=1S/C6H13NO.ClH/c7-6(4-8)5-2-1-3-5;/h5-6,8H,1-4,7H2;1H
SMILES: C1CC(C1)C(CO)N.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

2-Amino-2-cyclobutylethan-1-ol hydrochloride

CAS No.: 1955516-27-4

Cat. No.: VC8425727

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-cyclobutylethan-1-ol hydrochloride - 1955516-27-4

Specification

CAS No. 1955516-27-4
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name 2-amino-2-cyclobutylethanol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c7-6(4-8)5-2-1-3-5;/h5-6,8H,1-4,7H2;1H
Standard InChI Key DYSWVFGGDBVAMH-UHFFFAOYSA-N
SMILES C1CC(C1)C(CO)N.Cl
Canonical SMILES C1CC(C1)C(CO)N.Cl

Introduction

2-Amino-2-cyclobutylethan-1-ol hydrochloride is a chiral compound that belongs to the class of amino alcohols. It is characterized by a unique cyclobutane ring structure and an amino alcohol functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is of particular interest due to its potential pharmacological properties and utility in the development of new drugs.

Synthesis

The synthesis of 2-Amino-2-cyclobutylethan-1-ol typically involves the reaction of cyclobutylamine with ethylene oxide. This reaction is conducted under controlled conditions, often utilizing solvents like ethanol or methanol to facilitate the process. Temperature control is crucial to ensure the formation of the desired product while minimizing by-products.

Chemical Reactions and Mechanisms

2-Amino-2-cyclobutylethan-1-ol hydrochloride can participate in several chemical reactions due to its amino and hydroxyl groups. These reactions include:

  • Hydrogen Bond Formation: The amino group can form hydrogen bonds with receptors or enzymes, potentially influencing various biochemical pathways.

  • Ring-Opening Reactions: Although not specific to this compound, amino alcohols can undergo ring-opening reactions under certain conditions.

Potential Applications

  • Medicinal Chemistry: The compound's unique structure and functional groups make it a promising candidate for the development of new drugs, particularly in areas where chiral molecules are crucial .

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules due to its reactive amino and hydroxyl groups.

Safety and Handling

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation .

  • First Aid Measures: In case of exposure, wash affected areas with water, and seek medical attention if irritation persists .

Synthesis Conditions

ConditionDescription
ReactantsCyclobutylamine, Ethylene Oxide
SolventsEthanol, Methanol
Temperature ControlCrucial for minimizing by-products

Safety Information

HazardDescription
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Respiratory IrritationMay cause respiratory irritation

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